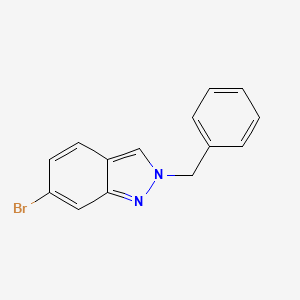

2-Benzyl-6-bromo-2H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-6-bromoindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2/c15-13-7-6-12-10-17(16-14(12)8-13)9-11-4-2-1-3-5-11/h1-8,10H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKUZHOWZFPJKPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C3C=CC(=CC3=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101290295 | |

| Record name | 6-Bromo-2-(phenylmethyl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101290295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937046-99-6 | |

| Record name | 6-Bromo-2-(phenylmethyl)-2H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937046-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-(phenylmethyl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101290295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2-Benzyl-6-bromo-2H-indazole

Technical Whitepaper: Regioselective Synthesis of 2-Benzyl-6-bromo-2H-indazole

Executive Summary

The 2-substituted indazole scaffold is a privileged pharmacophore in medicinal chemistry, particularly in the development of tyrosine kinase inhibitors (e.g., VEGFR, PDGFR modulators). The specific target, This compound , serves as a critical intermediate; the C6-bromine atom provides a versatile handle for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the

The Synthetic Challenge:

The core difficulty lies in regioselectivity . Direct alkylation of the 1H-indazole tautomer typically yields a mixture of

This guide details two distinct protocols:

-

Protocol A (Direct Alkylation): The industry-standard route, optimized for scalability with specific conditions to enhance

selectivity. -

Protocol B (De Novo Cyclization): A high-fidelity, regiospecific route using the Cadogan-Sundberg reductive cyclization, guaranteeing exclusive

formation.

Strategic Analysis & Retrosynthesis

To achieve the target, we must control the nitrogen functionalization. The retrosynthetic analysis below visualizes the two competing pathways.

Figure 1: Retrosynthetic disconnection showing the bifurcation between the mixture-prone alkylation (Route A) and the regiospecific cyclization (Route B).[1][2]

Protocol A: Direct Alkylation (Scalable Route)

This route utilizes commercially available 6-bromo-1H-indazole. While it produces a mixture, it is often preferred for early-stage discovery due to lower reagent costs. We utilize Cesium Carbonate (

Experimental Design

-

Substrate: 6-Bromo-1H-indazole

-

Electrophile: Benzyl bromide (BnBr)

-

Base: Cesium Carbonate (

) – Promotes "loose" ion pairing, aiding -

Solvent: DMF (Polar aprotic, stabilizes the transition state).

Step-by-Step Methodology

-

Dissolution: Charge a round-bottom flask with 6-bromo-1H-indazole (1.0 equiv) and anhydrous DMF (10 mL/g). Stir at room temperature (RT) under

atmosphere. -

Base Addition: Add

(1.2 equiv) in a single portion. Stir the suspension for 30 minutes at RT to ensure deprotonation. -

Alkylation: Add Benzyl bromide (1.1 equiv) dropwise over 10 minutes.

-

Critical Parameter: Maintain temperature at 20–25°C . Higher temperatures (>60°C) thermodynamically favor the

isomer.

-

-

Reaction Monitoring: Stir for 3–5 hours. Monitor by TLC (Hexane/EtOAc 4:1). The

isomer typically has a higher -

Workup: Dilute with water (excess) and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification (Crucial): The crude residue will contain an approx. 1:1 to 1:2 mixture of

.-

Perform Flash Column Chromatography using a gradient of Hexane:EtOAc (95:5

80:20). -

Order of Elution: The

-benzyl isomer elutes first. The target

-

Yield Expectation: 35–45% isolated yield of the pure

Protocol B: Reductive Cyclization (High-Fidelity Route)

For applications requiring strict regio-purity or when scale-up chromatography is prohibitive, the Cadogan-Sundberg type cyclization is superior. This route constructs the indazole ring after the benzyl group is attached, preventing

Mechanism & Workflow

This reaction proceeds via the condensation of 4-bromo-2-nitrobenzaldehyde with benzylamine to form a Schiff base (imine), followed by deoxygenative cyclization using Triethyl Phosphite (

Figure 2: The Cadogan-Sundberg reductive cyclization pathway ensures the benzyl group remains on the nitrogen originating from the amine, guaranteeing N2 selectivity.

Step-by-Step Methodology

-

Imine Formation:

-

Dissolve 4-bromo-2-nitrobenzaldehyde (1.0 equiv) in Ethanol.

-

Add Benzylamine (1.05 equiv). Stir at RT for 2 hours. The imine often precipitates or can be concentrated to dryness.

-

Checkpoint: Verify imine formation by

NMR (disappearance of aldehyde proton ~10 ppm, appearance of imine ~8.5 ppm).

-

-

Cyclization:

-

Dissolve the crude imine in Triethyl Phosphite (

) (3–4 equiv). This acts as both reagent and solvent.[3] -

Safety Note: This reaction is exothermic and generates phosphate byproducts.

-

Heat to 120–140°C for 4–6 hours.

-

-

Workup:

-

Cool to RT. Distill off excess

under reduced pressure if possible. -

Dilute residue with EtOAc and wash extensively with water/brine to remove phosphate esters.

-

-

Purification:

-

Recrystallization from Ethanol/Water or minimal column chromatography.

-

Yield Expectation: 60–75% isolated yield (Regiospecific).

Analytical Validation (Self-Validating System)

Distinguishing the

| Feature | N1-Benzyl Isomer (Undesired) | N2-Benzyl Isomer (Target) |

| TLC ( | Higher (Less Polar) | Lower (More Polar) |

| ~50–52 ppm | ~56–58 ppm | |

| UV Spectra |

Diagnostic Logic: In the

References

-

Regioselective Synthesis of 2H-Indazoles via Palladium Catalysis. Alijaar, N., et al.[3] (2021).[4] The Journal of Organic Chemistry. [Link]

-

Cadogan-Sundberg Cyclization for 2H-Indazoles. Genung, N. E., et al.[3] (2014).[4][5] Organic Letters. [Link]

-

NMR Differentiation of N1/N2 Indazole Isomers. Luo, G., et al.[1][5] (2006).[4] Journal of Heterocyclic Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 2H-Indazole synthesis [organic-chemistry.org]

- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 2-Benzyl-6-bromo-2H-indazole (CAS 937046-99-6)

[1][2]

Executive Summary

2-Benzyl-6-bromo-2H-indazole (CAS: 937046-99-6 ) is a critical heterocyclic building block in medicinal chemistry, specifically utilized in the discovery of kinase inhibitors (e.g., IGF-1R, PLK4).[1] Unlike its thermodynamic isomer (1-benzyl), the 2H-indazole core offers unique electronic properties and vector orientation for drug design. This guide details its physicochemical profile, regioselective synthesis, and downstream utility in palladium-catalyzed cross-coupling reactions.

Identity & Physicochemical Profile[4]

| Property | Specification |

| CAS Number | 937046-99-6 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₄H₁₁BrN₂ |

| Molecular Weight | 287.16 g/mol |

| Appearance | Off-white to beige solid |

| Solubility | Soluble in DMSO, DMF, Dioxane, DCM; Low solubility in water |

| Structural Feature | Indazole core substituted at N2 (kinetic site) and C6 (halogenated) |

Synthetic Methodology

The synthesis of 2-substituted indazoles is chemically challenging due to the thermodynamic preference for N1-alkylation. The protocol below, derived from patent literature (WO2007056170), utilizes thermal conditions to access the N2-isomer, followed by purification to remove the N1-byproduct.[2]

Reaction Mechanism & Regioselectivity

Indazoles exist in a tautomeric equilibrium favoring the 1H-form. Standard alkylation (Base/R-X) typically yields the N1-product (1-benzyl) as the major isomer. However, thermal alkylation in non-polar or polar aprotic solvents without strong base can shift the distribution or allow for the isolation of the N2-isomer due to differences in solubility and crystallization kinetics.

Experimental Protocol: Thermal Benzylation

Reference: WO2007056170A2 [1]

Reagents:

Step-by-Step Workflow:

-

Setup: Charge a reaction vessel with 6-bromoindazole (e.g., 14.4 g) and suspend in 1,4-dioxane (50 mL).

-

Addition: Add benzyl bromide (10.5 mL) to the suspension.

-

Reaction: Heat the mixture to 120°C (oil bath temperature) with vigorous mechanical stirring. Maintain reflux overnight.

-

Workup: Cool the resulting thick suspension to ~80°C.

-

Dilution: Add Ethyl Acetate (200 mL) to dissolve the crude mixture.

-

Purification (Critical): The crude mixture contains both N1 and N2 isomers.[2]

-

Method A (Trituration): Concentrate the organic layer and triturate the residue with heptanes or a DCM/Hexane mixture. The 2-benzyl isomer often exhibits distinct solubility, allowing for filtration as a solid.

-

Method B (Chromatography): If trituration is insufficient, purify via silica gel flash chromatography (Gradient: 5-20% EtOAc in Hexanes).[2] The N2-isomer typically elutes differently than the N1-isomer due to polarity differences.

-

Synthesis Visualization

The following diagram illustrates the competitive alkylation and the isolation logic.

Caption: Thermal alkylation pathway showing the divergence between N1 and N2 isomers and the purification step required to isolate the active 2H-indazole scaffold.

Applications in Drug Discovery

This compound serves as a versatile "linchpin" intermediate. The C6-Bromine atom is a handle for cross-coupling, while the N2-Benzyl group provides a hydrophobic vector often required for binding to kinase ATP pockets.

Functionalization Logic[4]

-

Suzuki-Miyaura Coupling: The C6-Br is highly reactive towards boronic acids/esters. This is the primary route to generate biaryl kinase inhibitors.

-

Miyaura Borylation: Conversion of the bromide to the boronic ester (e.g., using

) allows the indazole to act as the nucleophilic partner in subsequent couplings.[2] -

Buchwald-Hartwig Amination: Introduction of amine motifs at C6 to modulate solubility and H-bond donor/acceptor profiles.

Workflow Visualization

Caption: Divergent synthesis capabilities of the 6-bromo-2H-indazole scaffold, highlighting its utility in generating diverse chemical libraries.

Safety & Handling

-

Hazards: As an organobromide, treat as an irritant.[2] The benzyl group adds lipophilicity, potentially increasing skin absorption.[2]

-

Storage: Store in a cool, dry place (2-8°C recommended). Protect from light to prevent potential debromination or oxidation over long periods.[2]

-

PPE: Standard laboratory PPE (Gloves, Goggles, Lab Coat) is mandatory.[2] Use a fume hood during thermal synthesis to manage benzyl bromide vapors (lachrymator).[2]

References

-

Google Patents. Pyrrolo[2,1-f][1,2,4]triazin-4-ylamines IGF-1R Kinase Inhibitors. WO2007056170A2.[2][4] Accessed via Google Patents.[2] Link

-

Google Patents. Methods for the preparation of diasteromerically pure phosphoramidate prodrugs. US9487544B2.[2][5] Accessed via Google Patents.[2] Link

-

Chemenu. Product Entry: this compound (CAS 937046-99-6).[6][7] Accessed via Chemenu.[6][2] Link

Sources

- 1. 885270-54-2_CAS号:885270-54-2_CAS No.:885270-54-2 - 化源网 [m.chemsrc.com]

- 2. JP2014040471A - 1'-substituted carba-nucleoside analogs for antiviral treatment - Google Patents [patents.google.com]

- 3. PubChemLite - 6-bromo-2-methyl-2h-indazole-3-carboxylic acid (C9H7BrN2O2) [pubchemlite.lcsb.uni.lu]

- 4. cdn.patentoppositions.org [cdn.patentoppositions.org]

- 5. 6-BROMO-2-METHYL-2H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 6. cas 937046-99-6|| where to buy 2H-Indazole, 6-bromo-2-(phenylmethyl)- [english.chemenu.com]

- 7. Buy 3,5-Dimethyldodecanoic acid (EVT-3444636) | 93761-42-3 [evitachem.com]

An In-Depth Technical Guide to the Physicochemical Characteristics of 2-Benzyl-6-bromo-2H-indazole

For Researchers, Scientists, and Drug Development Professionals

Foreword

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] Its derivatives are integral to the development of therapeutics ranging from anti-inflammatory to anticancer agents. This guide provides a detailed exploration of the physical and chemical characteristics of a specific, yet significant, derivative: 2-Benzyl-6-bromo-2H-indazole. Understanding these fundamental properties is paramount for its effective handling, characterization, and application in synthetic chemistry and drug discovery pipelines. This document synthesizes available data on its properties, outlines robust protocols for its synthesis and characterization, and provides insights into its molecular structure and behavior.

Molecular and Physicochemical Profile

This compound is a substituted indazole with a benzyl group at the N2 position and a bromine atom at the 6-position of the bicyclic ring system. These substitutions significantly influence its physical and chemical properties, including its melting point, solubility, and spectroscopic signature.

General Properties

A summary of the key identification and physicochemical parameters for this compound is presented in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | Chemenu |

| CAS Number | 937046-99-6 | Chemenu |

| Molecular Formula | C₁₄H₁₁BrN₂ | Chemenu |

| Molecular Weight | 287.16 g/mol | Chemenu |

| Appearance | Solid (predicted) | --- |

| Melting Point | 85-87 °C (for the related 6-bromo-2-methyl-2H-indazole) | Thermo Scientific Chemicals |

Solubility Profile

Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on the general solubility characteristics of N-substituted indazole derivatives, a qualitative solubility profile can be inferred. These compounds are typically soluble in common organic solvents and exhibit poor solubility in aqueous solutions.

General Solubility of Indazole Derivatives:

-

Soluble in: Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

-

Insoluble in: Water

This solubility pattern is attributed to the predominantly nonpolar nature of the bicyclic aromatic system and the benzyl substituent. The bromine atom further contributes to the lipophilicity of the molecule. For experimental purposes, initial solubility tests should be conducted on a small scale to confirm these predictions.

Synthesis and Purification

The synthesis of 2-substituted-2H-indazoles can be achieved through various synthetic routes. A common and effective method involves the reaction of a 2-bromobenzaldehyde with a primary amine and an azide source, catalyzed by a transition metal. Another established route is the palladium-catalyzed reaction between a 2-halobenzyl halide and an arylhydrazine.[2]

Proposed Synthetic Protocol: Copper-Catalyzed Three-Component Reaction

This protocol is adapted from a general method for the synthesis of 2-aryl-2H-indazoles and is expected to be effective for the preparation of this compound.[3][4] The reaction proceeds via a one-pot, three-component condensation.

Reaction Scheme:

A copper-catalyzed three-component synthesis.

Materials:

-

2,6-Dibromobenzaldehyde

-

Benzylamine

-

Sodium Azide (NaN₃)

-

Copper(I) Iodide (CuI)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Hexane

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 2,6-dibromobenzaldehyde (1 equivalent), copper(I) iodide (0.1 equivalents), and N,N,N',N'-tetramethylethylenediamine (0.1 equivalents).

-

Add anhydrous dimethyl sulfoxide to dissolve the solids.

-

To this solution, add benzylamine (1.1 equivalents) followed by sodium azide (1.5 equivalents).

-

Seal the flask and heat the reaction mixture to 120 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Rationale for Experimental Choices:

-

Copper(I) Iodide and TMEDA: This catalytic system is effective in promoting the sequential C-N and N-N bond formations required for the indazole ring synthesis.[3][4]

-

DMSO as Solvent: Its high boiling point is suitable for the reaction temperature, and its polar aprotic nature facilitates the dissolution of the reactants and catalyst.

-

Inert Atmosphere: Prevents oxidation of the copper catalyst and other reaction components.

Purification and Validation

The purity of the synthesized this compound should be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The final product is expected to be a solid at room temperature. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be employed for further purification if necessary.

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole and benzyl rings, as well as a characteristic singlet for the benzylic methylene protons.

-

Indazole Protons: Aromatic protons on the indazole ring will appear in the range of δ 7.0-8.5 ppm. The bromine at the 6-position will influence the chemical shifts and coupling patterns of the adjacent protons.

-

Benzyl Protons: The five protons of the phenyl ring of the benzyl group will typically appear as a multiplet in the range of δ 7.2-7.5 ppm. The two benzylic protons will be visible as a singlet around δ 5.5-6.0 ppm.

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the fourteen carbon atoms in the molecule.

-

Indazole Carbons: The aromatic carbons of the indazole core will resonate in the downfield region (δ 110-150 ppm). The carbon bearing the bromine atom (C6) will have a chemical shift influenced by the halogen's electronegativity.

-

Benzyl Carbons: The carbons of the phenyl ring will appear in the aromatic region, and the benzylic carbon will be observed in the aliphatic region (typically δ 50-60 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

-

C-H stretching (aromatic): ~3030-3100 cm⁻¹

-

C-H stretching (aliphatic, CH₂): ~2850-2960 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-N stretching: ~1300-1350 cm⁻¹

-

C-Br stretching: ~500-600 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of C₁₄H₁₁BrN₂. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a characteristic feature, with two major peaks separated by 2 Da.

Molecular Structure and Reactivity

The this compound molecule consists of a planar indazole ring system with a benzyl group attached to one of the nitrogen atoms. The benzyl group is not planar with the indazole ring and can rotate.

2D Molecular Structure of this compound.

The bromine atom at the 6-position and the benzyl group at the N2 position are key sites for further functionalization. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents to the indazole core. The benzylic protons may also exhibit reactivity under certain conditions. The indazole ring itself is a site for potential electrophilic or nucleophilic attack, depending on the reaction conditions.

Conclusion

This compound is a valuable building block in medicinal chemistry. This guide provides a comprehensive overview of its key physical characteristics, a reliable synthetic protocol, and expected analytical signatures. While some specific experimental data remains to be published, the information presented here, based on established chemical principles and data from closely related compounds, offers a solid foundation for researchers to synthesize, characterize, and utilize this compound in their drug discovery and development endeavors.

References

-

Alijaar, N., Al-Noaimi, M., Conrad, J., & Beifuss, U. (2021). Pd catalyzes a direct and operationally simple regioselective synthesis of 2-aryl-substituted 2H-indazoles in good yields from easily available 2-bromobenzyl bromides and arylhydrazines via a regioselective intermolecular N-benzylation followed by intramolecular N-arylation and oxidation. The Journal of Organic Chemistry, 86(2), 1408–1418. [Link]

-

Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). 2H-Indazoles are synthesized using a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide. Organic Letters, 13(13), 3542–3545. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. Retrieved February 5, 2026, from [Link]

- Mal, S., et al. (2025). Rh(III)-Catalyzed Regioselective [4 + 2] Annulation of 2-Benzyl-2H-indazole-6-carboxylic Acids with Ynamides to Access Indazole-Fused Pyrans. The Journal of Organic Chemistry.

- Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. CJST, 9(1), 20-34.

-

Royal Society of Chemistry. (n.d.). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. Retrieved February 5, 2026, from [Link]

- MDPI. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(7), 3203.

- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361.

Sources

- 1. Rh(III)-Catalyzed Regioselective [4 + 2] Annulation of 2‑Benzyl-2H-indazole-6-carboxylic Acids with Ynamides to Access Indazole-Fused Pyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2H-Indazole synthesis [organic-chemistry.org]

- 3. Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caribjscitech.com [caribjscitech.com]

Methodological & Application

protocol for the palladium-catalyzed synthesis of 2H-indazoles

An Application Guide to the Palladium-Catalyzed Synthesis of 2H-Indazoles

Introduction: The Privileged 2H-Indazole Scaffold

The indazole nucleus is a vital heterocyclic scaffold in modern medicinal chemistry and materials science.[1] Among its isomers, the 2H-indazole motif is a cornerstone in numerous pharmacologically active compounds, exhibiting a wide spectrum of biological activities including anti-inflammatory, antitumor, anti-HIV, and antidepressant properties.[2][3] The development of robust and efficient synthetic methodologies to access these structures is therefore of paramount importance for drug discovery and development professionals.

Traditional methods for synthesizing N-substituted indazoles often suffer from drawbacks such as harsh reaction conditions, low regioselectivity yielding mixtures of N1 and N2 isomers, and limited functional group tolerance.[3] Palladium-catalyzed cross-coupling reactions, particularly variants of the Buchwald-Hartwig amination, have emerged as a powerful and versatile strategy to overcome these limitations, enabling the precise and efficient construction of the 2H-indazole core.[4]

This guide provides detailed protocols and expert insights into two primary palladium-catalyzed methodologies for the synthesis of 2-aryl-2H-indazoles. It is designed for researchers and scientists, offering not just step-by-step instructions but also the underlying mechanistic principles and practical considerations essential for successful execution.

Core Concept: The Palladium-Catalyzed C-N Cross-Coupling Cycle

The formation of the critical N(1)–C(7a) bond in 2H-indazole synthesis via intramolecular amination is governed by a palladium-catalyzed cycle, analogous to the renowned Buchwald-Hartwig amination.[4][5] Understanding this catalytic loop is fundamental to troubleshooting and optimizing the reaction. The process is initiated by an active Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst like Palladium(II) acetate.

The generally accepted mechanism involves three key steps:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide bond (e.g., an ortho-bromobenzyl group) of the substrate. This step forms a Pd(II) intermediate.[5][6]

-

Ligand Exchange/Deprotonation : The amine (in this case, the hydrazine nitrogen) coordinates to the palladium center. A base then deprotonates the coordinated nitrogen, forming a palladium-amido complex.

-

Reductive Elimination : The C-N bond is formed as the aryl group and the amido group are eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]

The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium center and promote the key steps of oxidative addition and reductive elimination, enhancing reaction efficiency and scope.[5]

Protocol 1: Intramolecular Amination of N-Aryl-N-(o-bromobenzyl)hydrazines

This method, pioneered by Song and Yee, is a robust two-step approach that first involves the synthesis of a hydrazine precursor, followed by a palladium-catalyzed intramolecular cyclization.[2][3] It represents the first general method for constructing 2-aryl-2H-indazoles via the formation of the N(1)–C(7a) bond and is tolerant of a wide array of functional groups.[3]

Scientific Rationale

The success of this reaction hinges on the careful selection of catalyst, ligand, and base.

-

Catalyst : Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.

-

Ligand : 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is a crucial component. Its wide "bite angle" and electron-donating properties stabilize the palladium intermediates and facilitate the reductive elimination step, which is often rate-limiting.

-

Base : Sodium tert-butoxide (t-BuONa) is a strong, non-nucleophilic base required to deprotonate the hydrazine nitrogen, forming the key palladium-amido intermediate necessary for cyclization.

-

Solvent : Toluene is a standard non-polar solvent for this type of cross-coupling, facilitating the dissolution of the reactants and operating at the required temperature.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

N-Aryl-N-(o-bromobenzyl)hydrazine (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂; 0.02 equiv)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf; 0.04 equiv)

-

Sodium tert-butoxide (t-BuONa; 1.4 equiv)

-

Anhydrous Toluene

-

Schlenk flask or equivalent reaction vessel

-

Inert gas supply (Argon or Nitrogen)

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add N-aryl-N-(o-bromobenzyl)hydrazine (1.0 equiv), sodium tert-butoxide (1.4 equiv), Pd(OAc)₂ (0.02 equiv), and dppf (0.04 equiv).

-

Solvent Addition : Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M.

-

Reaction Execution : Stir the mixture and heat to 90 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-12 hours. A common byproduct observed is the debrominated starting material.[3]

-

Workup : Upon completion, cool the reaction mixture to room temperature. Quench carefully with water and dilute with ethyl acetate.

-

Extraction : Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 2-aryl-2H-indazole.

Data Summary: Substrate Scope

This method is effective for a wide range of substrates, accommodating both electron-donating and electron-withdrawing groups on the aryl hydrazine moiety.[2][3]

| Entry | Aryl Group Substituent (R) | Yield (%) |

| 1 | 4-Me | 78 |

| 2 | 4-OMe | 80 |

| 3 | 4-F | 75 |

| 4 | 4-Cl | 73 |

| 5 | 4-CF₃ | 65 |

| 6 | 3-Me | 72 |

| 7 | H | 76 |

Data adapted from Song, J. J., & Yee, N. K. (2000).[2]

Protocol 2: One-Pot Synthesis from 2-Bromobenzyl Bromides and Arylhydrazines

A more recent and operationally simpler approach involves a one-pot reaction that combines an initial intermolecular N-benzylation with a subsequent intramolecular N-arylation and oxidation.[7] This strategy avoids the isolation of the hydrazine intermediate, improving overall efficiency.

Scientific Rationale

This protocol leverages a different catalytic system to achieve its transformation in a single pot.

-

Catalyst System : The combination of a palladium source and the bulky, electron-rich phosphine ligand tri-tert-butylphosphine tetrafluoroborate (t-Bu₃PHBF₄) is highly effective for C-N cross-coupling reactions. The steric bulk of the t-butyl groups facilitates the reductive elimination step.

-

Base : Cesium carbonate (Cs₂CO₃) is used as the base. It is strong enough to facilitate both the initial N-alkylation and the subsequent deprotonation for the palladium-catalyzed amination, yet it is milder than sodium tert-butoxide, which can be beneficial for sensitive substrates.

-

Solvent : Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that can facilitate both Sₙ2 alkylation and the palladium-catalyzed coupling reaction at elevated temperatures.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

2-Bromobenzyl bromide (1.0 equiv)

-

Arylhydrazine hydrochloride (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂; 0.05 equiv)

-

t-Bu₃PHBF₄ (0.10 equiv)

-

Cesium carbonate (Cs₂CO₃; 4.0 equiv)

-

Anhydrous DMSO

-

Reaction vial with a screw cap

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup : In an oven-dried reaction vial, combine 2-bromobenzyl bromide (1.0 equiv), the corresponding arylhydrazine hydrochloride (1.2 equiv), Cs₂CO₃ (4.0 equiv), Pd(OAc)₂ (0.05 equiv), and t-Bu₃PHBF₄ (0.10 equiv).

-

Inerting and Solvent Addition : Seal the vial, evacuate, and backfill with an inert gas (repeat three times). Add anhydrous DMSO via syringe.

-

Reaction Execution : Vigorously stir the reaction mixture in a preheated oil bath at 120 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Workup : After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).

-

Extraction and Concentration : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by flash column chromatography to yield the desired 2-aryl-2H-indazole.

Conclusion and Outlook

Palladium-catalyzed methodologies have fundamentally transformed the synthesis of 2H-indazoles, providing highly efficient, regioselective, and broadly applicable routes to this privileged heterocyclic core. The intramolecular Buchwald-Hartwig amination offers a reliable and well-established pathway, while modern one-pot procedures enhance operational simplicity and atom economy. By understanding the core catalytic principles and mastering these detailed protocols, researchers in drug development and organic synthesis are well-equipped to generate diverse libraries of 2H-indazoles for advancing chemical and biological discovery. Further innovations, including the use of more sustainable catalysts and greener reaction media, will continue to shape the future of this important field.[8][9]

References

-

Alijaar, N., Al-Noaimi, M., Conrad, H., & Beifuss, U. (2021). Palladium-Catalyzed Regioselective Synthesis of 2-Aryl-2H-indazoles. The Journal of Organic Chemistry, 86(2), 1408–1418. [Link]

-

Song, J. J., & Yee, N. K. (2000). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters, 2(4), 519–521. [Link]

-

ResearchGate. (n.d.). Pd-catalyzed synthesis of 2H-indazole. [Image]. Retrieved from ResearchGate. [Link]

-

Pathan, S. A., et al. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports, 13(1), 18886. [Link]

-

ACS Publications. (2000). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters. [Link]

-

ResearchGate. (n.d.). The proposed mechanism for the synthesis of 2H-indazole derivatives. [Image]. Retrieved from ResearchGate. [Link]

-

ResearchGate. (2024). Recent Advances in C–H Functionalization of 2H-Indazoles. Request PDF. [Link]

-

Journal of Synthetic Chemistry. (2025). Recent Advances in the Synthesis of Triazole Heterocycles Using Palladium Catalysts. [Link]

-

Sarpong, R., et al. (2008). Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. The Journal of Organic Chemistry, 73(21), 8525–8534. [Link]

-

Ali, M., et al. (2019). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Molecules, 24(11), 2153. [Link]

-

Greaney, M. F., et al. (2010). Direct Arylations of 2H-Indazoles On Water. Organic Letters, 12(19), 4344–4347. [Link]

-

Yu, J.-Q., et al. (2013). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science, 4(6), 2374-2379. [Link]

-

Chemistry Corner. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2H-Indazole synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Application Note: Safe Handling, Storage, and Stability Protocols for 2-Benzyl-6-bromo-2H-indazole

Executive Summary

2-Benzyl-6-bromo-2H-indazole (CAS: 937046-99-6) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents, including kinase inhibitors and anti-inflammatory drugs.[1][2][3][4][5] Unlike its 1H-isomer, the 2H-indazole core possesses distinct electronic properties that influence its reactivity and stability. This guide provides a rigorous technical framework for the safe management of this compound, addressing its specific sensitivity to oxidative degradation and potential for halogen bond reactivity.

Key Directive: Treat as a light-sensitive, halogenated intermediate . Strict adherence to inert atmosphere storage and dust control measures is required to maintain purity (>95%) and ensure operator safety.

Physicochemical Profile & Identity

Data consolidated for CAS 937046-99-6.[1][3][4][5]

| Property | Specification | Notes |

| Chemical Name | This compound | N2-benzylated isomer |

| CAS Number | 937046-99-6 | Distinct from 5-bromo isomer (937049-51-9) |

| Molecular Formula | C₁₄H₁₁BrN₂ | |

| Molecular Weight | 287.16 g/mol | |

| Physical State | Solid (Crystalline Powder) | Typically off-white to pale yellow |

| Solubility | DMSO, DMF, DCM, Chloroform | Low solubility in water |

| Melting Point | Solid at RT (Experimental determination recommended) | Analogous indazoles melt 60–120°C range |

| SMILES | BrC1=CC2=NN(CC3=CC=CC=C3)C=C2C=C1 |

Hazard Identification & Risk Assessment

This compound is classified under GHS standards based on the functional reactivity of halogenated benzyl-indazoles.

Signal Word: WARNING

| Hazard Class | H-Code | Hazard Statement | Precautionary Protocol |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | Do not eat/drink in lab. Wash hands post-handling.[6] |

| Skin Irritation | H315 | Causes skin irritation. | Double nitrile gloves (0.11 mm min). |

| Eye Irritation | H319 | Causes serious eye irritation. | Safety goggles (ANSI Z87.1) required.[7][8] |

| STOT - SE | H335 | May cause respiratory irritation. | Handle only inside a fume hood. |

Critical Risk Factor: The benzylic nitrogen bond in 2H-indazoles can be susceptible to cleavage under strong acidic conditions or catalytic hydrogenation. The C-Br bond is reactive toward palladium catalysts; inadvertent contact with trace metals can induce decomposition.

Storage Protocols: The "Stability Triad"

To prevent photolytic dehalogenation and oxidative darkening, a "Stability Triad" approach (Temperature, Atmosphere, Light) is strictly enforced.

Storage Workflow Diagram

The following logic gate ensures the integrity of the compound over long-term storage.

Figure 1: Decision logic for storage conditions based on usage duration. Note the critical requirement for light protection due to the C-Br bond.

Detailed Storage Specs

-

Temperature: Store at 2–8°C for active use. For banking (>6 months), store at -20°C .

-

Atmosphere: The compound is stable in air but sensitive to moisture over time. Argon backfill is recommended after opening.

-

Container: Amber glass vials with Teflon-lined caps. If amber glass is unavailable, wrap clear glass in aluminum foil.

Handling & Operational Workflows

This section details the self-validating steps for transferring the solid from storage to reaction.

Protocol: Safe Weighing & Solubilization

Objective: Prevent dust inhalation and cross-contamination.

-

Equilibration: Remove vial from cold storage and allow it to warm to room temperature (approx. 30 mins) inside a desiccator before opening.

-

Reasoning: Opening a cold vial in humid air causes condensation, leading to hydrolysis or caking.

-

-

PPE Setup:

-

Nitrile Gloves (Double gloving recommended).

-

Lab Coat (Buttoned).

-

Safety Glasses.

-

-

Weighing:

-

Perform all weighing inside a Chemical Fume Hood or a Vented Balance Enclosure .

-

Use an anti-static gun if the powder is static-prone (common with benzyl-heterocycles).

-

-

Solubilization:

-

Preferred Solvents: DMSO, DMF (for stock solutions); Dichloromethane (for reactions).

-

Note: Avoid protic solvents (methanol/ethanol) for long-term stock storage to prevent potential solvolysis over extended periods.

-

Operational Safety Logic

Figure 2: Operational workflow emphasizing the equilibration step to prevent moisture ingress.

Emergency Procedures

Spill Response

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE: Don N95 respirator (if powder is airborne) and chemical resistant gloves.

-

Containment:

-

Solid Spill: Do not dry sweep. Cover with wet paper towels (dampened with water) to suppress dust, then scoop into a waste container.

-

Solution Spill: Absorb with vermiculite or sand.

-

-

Decontamination: Clean surface with 10% bleach solution followed by water.

First Aid

-

Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.

-

Skin Contact: Wash with soap and water for 15 minutes. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for 15 minutes, lifting eyelids. Seek medical attention immediately (solid particulates can cause corneal abrasion).

Disposal & Waste Management

-

Classification: Hazardous Chemical Waste (Halogenated Organic).

-

Segregation: Do not mix with strong oxidizers or acids in the waste stream.

-

Labeling: Clearly label as "Contains Halogenated Organics (Bromo-indazole derivative)."

-

Destruction: High-temperature incineration is the standard disposal method for halogenated heterocycles.

References

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Indazole Derivatives. Retrieved October 26, 2023, from [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

- 1. 937049-51-9|2-Benzyl-5-bromo-2H-indazole|BLD Pharm [bldpharm.com]

- 2. CAS [chemicalbook.com]

- 3. 914311-46-9|1-Benzyl-4-bromo-1H-indazole|BLD Pharm [bldpharm.com]

- 4. Buy 3,5-Dimethyldodecanoic acid (EVT-3444636) | 93761-42-3 [evitachem.com]

- 5. 2-Üлù-6-äå-2H-ßÅßò_CAS:937046-99-6 - Ö£ÖÝ´ºÇﻯ¹¤ÓÐÏÞ¹«Ë¾ [cmxx.com]

- 6. aksci.com [aksci.com]

- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 8. nottingham.ac.uk [nottingham.ac.uk]

Application Note: Derivatization of 2-Benzyl-6-bromo-2H-indazole for Biological Screening

Executive Summary & Strategic Rationale

This guide details the protocol for diversifying 2-Benzyl-6-bromo-2H-indazole to create a focused small-molecule library for biological screening.

The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for multiple FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib). While 1H-indazoles are common, the 2H-indazole tautomer offers a distinct vector for chemical space exploration, particularly when fixed with a substituent at the N2 position.

Why this specific scaffold?

-

Electronic "Sweet Spot": The 6-bromo position on the 2H-indazole ring is electronically activated for Palladium-catalyzed cross-coupling, superior to the 5-position in many nucleophilic aromatic substitution contexts.

-

Pharmacophore Stability: The N2-benzyl group locks the tautomer, preventing the 1H/2H shift that complicates binding kinetics in naked indazoles. It also provides a hydrophobic "tail" often required for occupancy of kinase allosteric pockets.

-

Divergence Point: The bromine handle allows for orthogonal library generation:

-

Suzuki-Miyaura: Expands Carbon-Carbon (C-C) connectivity (Biaryl systems).[1]

-

Buchwald-Hartwig: Expands Carbon-Nitrogen (C-N) connectivity (Solubility & H-bond modulation).

-

Chemical Diversification Workflow

The following diagram outlines the logic flow from the parent scaffold to the screening-ready library.

Figure 1: Divergent synthesis strategy utilizing the C6-Bromine handle for parallel library generation.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: Installation of aryl/heteroaryl groups to probe the "Western" binding pocket of the target protein.

Mechanism & Causality: We utilize Pd(dppf)Cl2 as the catalyst.[2] The ferrocenyl ligand (dppf) has a large bite angle, which stabilizes the Palladium center and accelerates the reductive elimination step, crucial for electron-rich heterocycles like indazoles.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: Ar-B(OH)2 (1.2 - 1.5 equiv)

-

Catalyst: Pd(dppf)Cl2[2]·DCM (0.05 equiv / 5 mol%)

-

Base: 2M Aqueous K2CO3 (3.0 equiv)

-

Solvent: 1,4-Dioxane (0.1 M concentration relative to substrate)

Step-by-Step Procedure:

-

Charge: To a microwave vial or round-bottom flask, add the indazole scaffold, boronic acid, and Pd(dppf)Cl2.

-

Inerting (Critical): Seal the vessel and purge with Nitrogen or Argon for 5 minutes. Reason: Oxygen causes homocoupling of boronic acids and deactivates the Pd(0) species.

-

Solvation: Add degassed 1,4-Dioxane and 2M K2CO3 via syringe.

-

Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).

-

Self-Validation Check: The reaction mixture should transition from orange/red to a dark black/brown suspension. If it remains bright orange, the catalyst may not have activated.

-

-

Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with water and brine.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Introduction of solubility-enhancing amines or H-bond donors/acceptors.

Mechanism & Causality: Standard Pd ligands often fail with electron-rich heterocycles. We use RuPhos or XPhos precatalysts. These bulky, electron-rich biaryl phosphine ligands facilitate the difficult oxidative addition into the C-N bond and prevent β-hydride elimination when using aliphatic amines.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Amine: Primary or Secondary Amine (1.2 equiv)

-

Catalyst: RuPhos Pd G3 or G4 (0.02 - 0.05 equiv)

-

Base: Cs2CO3 (weak base) or NaOtBu (strong base) (2.0 equiv). Note: Use Cs2CO3 for base-sensitive functional groups.

-

Solvent: Toluene or t-Amyl Alcohol (anhydrous).

Step-by-Step Procedure:

-

Dry Down: Ensure the indazole substrate and base are completely dry. Water is detrimental to this reaction.

-

Charge: Add substrate, base, and Pd-precatalyst to the vial inside a glovebox or under strict Schlenk conditions.

-

Solvation: Add anhydrous solvent and the amine.

-

Reaction: Heat to 100°C for 12–18 hours.

-

Self-Validation Check: Successful amination often results in a fluorescent supernatant (blue/green under UV) depending on the amine used, distinct from the non-fluorescent starting bromide.

-

-

Workup: Filter through Celite. Concentrate in vacuo.

-

Purification: Reverse-phase Prep-HPLC is often preferred here to remove the amine and phosphine oxide byproducts efficiently.

Quality Control & Library Storage

For biological screening, compound integrity is paramount. False positives (PAINS) often arise from impurities like residual Palladium or unreacted boronic acids.

QC Metrics Table:

| Parameter | Specification | Method | Rationale |

| Purity | > 95% | LC-MS (UV 254nm) | Ensures activity is due to the target molecule. |

| Identity | Match Calc. Mass | MS (ESI+) | Confirms successful coupling. |

| Pd Residue | < 10 ppm | ICP-MS (Optional) | Pd is cytotoxic; high levels skew cell-based assays. |

| Solubility | Clear at 10mM | Visual in DMSO | Precipitation causes inconsistent dosing. |

Storage Protocol:

-

Dissolve purified compounds in 100% DMSO to a concentration of 10 mM .

-

Store in amber glass vials or polypropylene plates at -20°C .

-

Avoid repeated freeze-thaw cycles (limit to <5).

Biological Screening Logic

The generated library is best suited for the following screening cascades, given the indazole scaffold's history:

Figure 2: Standard screening cascade for indazole-based libraries.

References

-

Indazole Synthesis & Reactivity

-

Synthesis and Biological Evaluation of 2H-Indazole Derivatives. (2017).[3] Molecules. Discusses the specific synthesis of 2-phenyl/benzyl indazoles and their biological relevance.

-

-

Suzuki Coupling on Indazoles

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.[2] (2006). International Journal of Molecular Sciences. Validates Pd(dppf)Cl2 conditions for bromo-indazoles.

-

-

Buchwald-Hartwig Amination Protocols

-

Library Preparation Standards

- Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (2015). Current Protocols in Chemical Biology.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Benzyl-6-bromo-2H-indazole

Welcome to the technical support center for the synthesis of 2-Benzyl-6-bromo-2H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to improve the yield and purity of your target compound.

I. Overview of the Synthesis

The synthesis of this compound typically involves the N-alkylation of 6-bromo-1H-indazole with benzyl bromide. The primary challenge in this synthesis is controlling the regioselectivity of the alkylation, as the indazole anion is an ambident nucleophile, leading to the formation of both the desired N2-isomer (this compound) and the undesired N1-isomer (1-Benzyl-6-bromo-1H-indazole).[1][2][3][4] The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature.[3]

Below is a general reaction scheme for the benzylation of 6-bromo-1H-indazole:

Caption: General reaction for the N-benzylation of 6-bromo-1H-indazole.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.

Question 1: My reaction yield is very low, and I have a significant amount of unreacted 6-bromo-1H-indazole. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion can stem from several factors related to the deprotonation of the indazole and the subsequent nucleophilic attack.

-

Insufficient Deprotonation: The pKa of the N-H proton of indazole is approximately 14. If you are using a weak base, the deprotonation may be incomplete, leading to a low concentration of the reactive indazolide anion.

-

Solution: Consider using a stronger base. Sodium hydride (NaH) is often effective for achieving complete deprotonation of indazoles.[1][5][6] However, be mindful that NaH is highly reactive and requires anhydrous conditions. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be used, but may require higher temperatures or longer reaction times to drive the reaction to completion.[2][4]

-

-

Poor Solubility of Reagents: If your starting materials or the base are not well-dissolved in the chosen solvent, the reaction will be slow and incomplete.

-

Solution: Ensure you are using an appropriate solvent. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are common choices due to their ability to dissolve a wide range of reagents.[2] For reactions with NaH, tetrahydrofuran (THF) is a standard solvent.[1][5][6] Gentle heating can also improve solubility, but be cautious of potential side reactions at elevated temperatures.

-

-

Degradation of Benzyl Bromide: Benzyl bromide is a reactive alkylating agent that can degrade over time, especially in the presence of moisture or light.

-

Solution: Use freshly opened or purified benzyl bromide. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel.

-

-

Reaction Temperature is Too Low: The rate of N-alkylation is temperature-dependent.

-

Solution: If you are using a weaker base like K₂CO₃, consider increasing the reaction temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) will help you determine the optimal temperature and reaction time.

-

Question 2: I am getting a mixture of N1 and N2 isomers, and the yield of the desired this compound is low. How can I improve the regioselectivity?

Answer:

Achieving high N2-selectivity is the central challenge in this synthesis. The N1-isomer is often the thermodynamically more stable product, while the N2-isomer can be favored under certain kinetic conditions.[1][3]

-

Influence of Base and Solvent: The choice of base and solvent system plays a crucial role in directing the regioselectivity.

-

To Favor N2-Alkylation:

-

Acid Catalysis: While base-mediated alkylation is common, acid-catalyzed methods can show high selectivity for the N2 position. For instance, using trifluoromethanesulfonic acid (TfOH) with diazo compounds has been reported to give excellent N2 selectivity.[7] A similar approach with alkyl 2,2,2-trichloroacetimidates under acidic conditions also yields the N2 isomer exclusively.[8]

-

Specific Substituent Effects: The electronic properties of substituents on the indazole ring can influence regioselectivity. Electron-withdrawing groups at the C7 position have been shown to favor N2-alkylation.[5][6] While your substrate is 6-bromoindazole, this principle highlights the importance of electronic effects.

-

-

To Favor N1-Alkylation (and thus understand what to avoid for N2):

-

-

Steric Hindrance: The steric bulk of the alkylating agent and substituents on the indazole can influence the site of attack. The N1 position is generally less sterically hindered than the N2 position. However, with benzyl bromide, the steric difference is not substantial enough to be the primary directing factor.

Troubleshooting Workflow for Poor Regioselectivity:

Caption: Decision workflow for troubleshooting poor N2-regioselectivity.

Question 3: I am observing multiple spots on my TLC plate that are not my starting material or the two expected products. What could these impurities be?

Answer:

The formation of unexpected byproducts can be due to side reactions involving the starting materials or reagents.

-

Over-alkylation: If a strong base is used in excess, it is possible to form a dibenzylated product, although this is generally less common with indazoles.

-

Solution: Use a stoichiometric amount of the base (e.g., 1.0-1.2 equivalents).

-

-

Side Reactions of Benzyl Bromide: Benzyl bromide can self-condense or react with the solvent, especially at high temperatures.

-

Solution: Maintain a controlled reaction temperature and add the benzyl bromide slowly to the reaction mixture.

-

-

Decomposition of Starting Material or Product: Prolonged reaction times at high temperatures can lead to the degradation of the indazole ring or the product.

-

Solution: Monitor the reaction progress closely and stop the reaction once the starting material is consumed.

-

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to purify this compound from the N1-isomer?

A1: The N1 and N2 isomers of benzylated indazoles often have different polarities, making them separable by column chromatography on silica gel. The N2-isomer is typically less polar than the N1-isomer. A gradient elution system using a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is usually effective. Careful monitoring of the fractions by TLC is essential for a clean separation.

Q2: Are there any alternative synthetic routes to this compound that avoid the regioselectivity issue?

A2: Yes, constructing the indazole ring with the N2-benzyl group already in place can be a viable strategy. For example, a reaction between a 2-bromobenzaldehyde derivative and a benzylhydrazine can lead to the formation of the 2H-indazole directly.[9] Another approach involves the reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper.[9][10] These methods, however, require different starting materials and may involve more synthetic steps.

Q3: How critical is it to use anhydrous conditions for this reaction?

A3: The need for anhydrous conditions depends on the base being used. If you are using a highly reactive base like sodium hydride (NaH), anhydrous conditions are critical. NaH reacts violently with water to produce hydrogen gas, which is flammable, and the presence of water will consume the base, leading to an incomplete reaction. For less reactive bases like potassium carbonate, while it is still good practice to use dry solvents and a dry atmosphere, trace amounts of water are less likely to completely quench the reaction.

Q4: Can I use benzyl chloride instead of benzyl bromide?

A4: Yes, benzyl chloride can be used as an alkylating agent. However, benzyl bromide is generally more reactive than benzyl chloride, so the reaction with benzyl chloride may require longer reaction times or higher temperatures to achieve the same level of conversion. The choice between the two may also influence the N1/N2 ratio, so a small-scale test reaction is recommended.

IV. Experimental Protocols

Protocol 1: General Procedure for N-Benzylation of 6-bromo-1H-indazole using K₂CO₃ in DMF

-

To a solution of 6-bromo-1H-indazole (1.0 eq.) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (1.5 eq.).

-

Stir the suspension at room temperature for 15 minutes.

-

Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture.

-

Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.

Table 1: Summary of Reaction Conditions and Expected Outcomes

| Base | Solvent | Temperature | Typical N1/N2 Ratio | Key Considerations |

| NaH | THF | 0 °C to RT | Favors N1 | Requires strictly anhydrous conditions.[1][3] |

| K₂CO₃ | DMF | 60-80 °C | Mixture of isomers | A common and practical method, but regioselectivity can be an issue.[4] |

| Cs₂CO₃ | Dioxane | 90 °C | Can favor N1 | Higher temperatures may be needed for good solubility and reactivity.[11] |

| TfOH | Dichloromethane | - | Highly selective for N2 | Requires a different alkylating agent (e.g., a diazo compound).[7] |

V. References

-

Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC.

-

Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.

-

TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications (RSC Publishing).

-

Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology.

-

2H-Indazole synthesis. Organic Chemistry Portal.

-

Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe.

-

Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles. ResearchGate.

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.

-

Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology.

-

Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. NIH.

-

Application Notes and Protocols for N-alkylation of Imidazole using Benzyl Bromide. Benchchem.

-

(PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate.

-

Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.

-

Development of a selective and scalable N1-indazole alkylation. PMC - NIH.

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC.

-

Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR.

Sources

- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 4. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.ucc.ie [research.ucc.ie]

- 6. pure.mpg.de [pure.mpg.de]

- 7. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. wuxibiology.com [wuxibiology.com]

- 9. 2H-Indazole synthesis [organic-chemistry.org]

- 10. caribjscitech.com [caribjscitech.com]

- 11. researchgate.net [researchgate.net]

troubleshooting purification of brominated indazoles

Technical Support Center: Purification of Brominated Indazoles

Subject: Troubleshooting Guide for Isolation, Purification, and Stability of Brominated Indazole Scaffolds Ticket ID: T-IND-Br-005 Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1][2]

Executive Summary

Brominated indazoles are critical pharmacophores in kinase inhibitors (e.g., PARP, VEGFR) and synthetic cannabinoids. Their purification is notoriously difficult due to three converging factors: "Brick Dust" insolubility , N-H acidity/tautomerism , and regioisomeric similarity .

This guide bypasses standard textbook advice, focusing instead on the specific physicochemical anomalies of the halogenated indazole core.

Part 1: The Solubility Paradox ("Brick Dust" Issues)

Q: I cannot get my crude 5-bromoindazole to dissolve in DCM or Ethyl Acetate for column loading. It just forms a slurry. How do I load this?

A: Brominated indazoles often exhibit high crystal lattice energy (high melting points, poor solubility), a phenomenon known as "brick dust." Liquid loading is often impossible without using solvents that ruin your chromatography (like DMSO).

The Protocol: Dry Loading on Celite/Silica Do not attempt to force solubility with polar solvents. Use the Dry Load technique.

-

Dissolve your crude material in the minimum amount of THF or Acetone (these dissolve bromoindazoles better than DCM).

-

Add Celite 545 or Silica Gel (1:2 ratio of mass to crude).

-

Rotary evaporate to dryness until you have a free-flowing powder.

-

Load this powder as a solid cartridge on top of your flash column.

Why this works: THF breaks the lattice energy but is removed before the column runs, preventing "solvent wash-through" where the strong solvent carries your compound continuously down the column, ruining resolution.

Part 2: Chromatographic Separation (The "Regioisomer Nightmare")

Q: My 3-bromo and 5-bromo isomers are co-eluting, and the peaks are tailing severely on silica. What is happening?

A: This is a dual-mechanism failure:[1][2]

-

Tailing: The N-2 nitrogen of indazole is basic (pKa ~1.2), while the N-1 proton is acidic (pKa ~13.8).[1][2] The basic nitrogen interacts with acidic silanols on the silica gel, causing drag (tailing).

-

Co-elution: Regioisomers often have identical dipole moments.

Troubleshooting Workflow:

| Parameter | Standard Condition | Optimized for Bromoindazoles | Mechanism |

| Stationary Phase | Silica Gel (Acidic) | Neutral Alumina or C18 | Alumina lacks the acidic silanols that bind the basic Indazole nitrogen.[1][2] |

| Mobile Phase Modifier | None | 1% Triethylamine (TEA) | TEA blocks active silanol sites, sharpening the peak shape. |

| Eluent System | Hexane/EtOAc | DCM/MeOH (98:2) | Chlorinated solvents often provide better "orthogonality" for halogenated isomers than esters. |

Critical Note on Tautomerism: Unsubstituted bromoindazoles exist in a tautomeric equilibrium (1H vs. 2H). On silica, this proton can "hop," leading to peak broadening.

-

Fix: If purification is impossible, consider protecting the nitrogen (e.g., THP, Boc, or Acetyl) before separation. The protected isomers (N1-Boc vs N2-Boc) have vastly different polarities and separate easily [1].[1][2]

Part 3: Recrystallization Challenges

Q: My product oils out instead of crystallizing, or the impurity co-crystallizes. What solvent system should I use?

A: Oiling out occurs when the solvent's boiling point is higher than the melting point of the solvated product. Brominated indazoles are hydrophobic but polarizable.

Recommended Solvent Systems:

-

Ethanol/Water (Gradient Method):

-

Dissolve in boiling Ethanol.

-

Add hot water dropwise until just turbid.

-

Crucial Step: Add a drop of Ethanol to clear it, then let it cool slowly in a Dewar flask. Rapid cooling traps impurities.

-

-

Acetic Acid (The "Nuclear" Option):

Visualizing the Purification Logic:

Figure 1: Decision matrix for purification based on solubility and chromatographic behavior.[1][2]

Part 4: Stability & Storage (The "Pink" Indazole)

Q: My white solid turned pink/brown after sitting on the bench for a week. Is it decomposing?

A: Yes. This is oxidative degradation, often facilitated by light.

-

Mechanism: The C-3 position in indazoles is electron-rich.[1][2] In brominated derivatives, trace HBr formation (autocatalytic) can lead to oxidation of the nitrogen ring, forming colored diazonium-like or quinoid species.

-

Solution:

-

Store under Argon at -20°C.

-

Protect from light (amber vials).

-

Wash with NaHCO3: If the solid is pink, dissolve in EtOAc and wash with saturated Sodium Bicarbonate to remove trace acid before re-isolating.

-

Part 5: Detailed Experimental Protocol

Protocol: Separation of 5-Bromoindazole from Regioisomers via Modified Flash Chromatography

-

Column Preparation: Slurry pack Silica Gel 60 (230-400 mesh) using DCM containing 1% Triethylamine (TEA) . The TEA neutralizes the silica. Flush with 2 column volumes.

-

Loading: Adsorb 1.0 g of crude mixture onto 2.0 g of Celite using THF. Evaporate to dryness. Load the powder.[3]

-

Elution Gradient:

-

Fraction Analysis: Do not rely solely on UV (254 nm). Use a stain (Hanessian’s Stain or Phosphomolybdic Acid) as some brominated impurities have low extinction coefficients.

References

-

Regioselective Synthesis and Separation

-

Recrystallization of Bromoindazoles

-

Chromatographic Tailing Mechanisms

- Title: "Troubleshooting Flash Column Chromatography: Tailing and Silica Interactions."

- Source:University of Rochester, Dept. of Chemistry.

-

URL:[Link]

Sources

- 1. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]

- 2. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. diva-portal.org [diva-portal.org]

- 4. guidechem.com [guidechem.com]

- 5. 5-BROMO-1H-INDAZOLE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

Technical Support Center: Benzyl Group Attachment (Benzylation)

Ticket ID: #8492-OPT Subject: Optimization of Reaction Conditions for Benzyl Group Attachment Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Overview

Welcome to the Technical Support Center. You have requested a comprehensive guide on optimizing the attachment of benzyl (Bn) protecting groups. This is a ubiquitous transformation in medicinal chemistry, yet it frequently suffers from reproducibility issues, regioselectivity failures (C- vs. O-alkylation), and decomposition of sensitive substrates.

This guide moves beyond textbook definitions to provide field-tested protocols, troubleshooting logic, and alternative chemistries for "difficult" substrates.

Module 1: The "Gold Standard" Protocol (Williamson Ether Synthesis)

Applicability: Robust substrates (primary/secondary alcohols, phenols) stable to strong base.

The most common failure mode in Williamson synthesis is not the chemistry itself, but the order of addition and water management . Sodium Hydride (NaH) is the standard base, but its quality varies significantly between batches.

Optimized Protocol

-

Reagent Prep: Wash NaH (60% dispersion in mineral oil) with dry hexanes only if the mineral oil interferes with purification. Otherwise, use as is to minimize fire risk.

-

Solvent: Anhydrous DMF or THF. DMF is superior for rate (polar aprotic) but difficult to remove.

-

Stoichiometry: Alcohol (1.0 equiv), NaH (1.2–1.5 equiv), Benzyl Bromide (BnBr) (1.2–1.5 equiv), TBAI (0.05 equiv - optional, see Troubleshooting).

Step-by-Step Workflow

Warning: This reaction generates

Figure 1: Optimized addition sequence for NaH-mediated benzylation. The "Alkoxide Formation" wait time (Step 4) is critical to prevent side reactions between NaH and BnBr.

Module 2: Advanced Chemistries (Acid-Sensitive & Neutral Conditions)

User Issue: "My substrate decomposes with NaH." or "I have a base-sensitive ester/lactone."

When basic conditions are forbidden, you must switch to Acid-Catalyzed or Neutral Thermal methods.

Option A: Benzyl Trichloroacetimidate (Bunddle’s Method)

This reagent allows benzylation under acidic conditions.[1][2][3]

-

Catalyst: Triflic acid (TfOH) or TMSOTf (catalytic amounts).

-

Mechanism: Protonation of the imidate nitrogen creates a leaving group, generating a benzyl cation equivalent that is trapped by the alcohol.

Protocol:

-

Dissolve alcohol (1.0 equiv) and BTCAI (1.2–1.5 equiv) in DCM or Cyclohexane/DCM (2:1).

-

Add catalyst (TMSOTf, 0.05 equiv) at 0 °C or RT.

-

Product precipitates trichloroacetamide byproduct (in cyclohexane mixtures), simplifying filtration.

Option B: Dudley Reagent (Neutral/Thermal)

-

Reagent: 2-Benzyloxy-1-methylpyridinium triflate (BnOPT).[1][2][5]

-

Mechanism:

-like thermal decomposition generates a benzyl cation and an inert pyridone byproduct. -

Conditions: Toluene or Trifluorotoluene (PhCF3), heat to 83 °C. No acid or base required.

Module 3: Troubleshooting & Optimization

Issue 1: Reaction Stalls (Low Conversion)

Diagnosis: The "NaH Coat" effect or Leaving Group lethargy.

-

Explanation: In non-polar solvents, NaH can become coated with the alkoxide product, stopping the reaction. Alternatively, bromide is a decent leaving group, but iodide is better.

-

Solution (The Finkelstein Boost): Add tetrabutylammonium iodide (TBAI) (5-10 mol%).

Issue 2: C-Alkylation vs. O-Alkylation (Phenols)

Diagnosis: Ambident nucleophile behavior.

-

The Science: Phenoxides can react at the Oxygen (hard nucleophile) or the Carbon (soft nucleophile, ortho/para positions).

-

Control Strategy:

-

To favor O-Alkylation: Use Polar Aprotic solvents (DMF, DMSO). These solvate the cation (

), leaving the phenoxide "naked" and highly reactive at the most electronegative site (Oxygen). -

To favor C-Alkylation (Side reaction to avoid): Avoid Protic solvents (Water, Alcohols, Fluorinated alcohols). These form Hydrogen bonds with the phenoxide oxygen, shielding it and forcing reaction to the carbon ring.[8]

-

Data Table: Optimization Matrix

| Variable | Condition | Effect on Reaction | Recommended For |

| Base | NaH | Irreversible deprotonation, fast. | Standard alcohols. |

| Weaker, requires heat/reflux. | Phenols (prevents hydrolysis). | ||